molecular formula C15H21N3O3S B2747405 6-Acetyl-2-pentanamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 921167-16-0

6-Acetyl-2-pentanamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2747405
CAS No.: 921167-16-0
M. Wt: 323.41
InChI Key: IWBCSLUKIIZLGO-UHFFFAOYSA-N
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Description

6-Acetyl-2-pentanamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a chemical compound based on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine scaffold, a structure of high interest in medicinal chemistry and pharmaceutical research. Compounds featuring this core structure have been extensively investigated as modulators of the A1 adenosine receptor (A1AR), serving as a novel class of orthosteric antagonists or allosteric modulators to study receptor function and signaling pathways . Furthermore, this chemical scaffold demonstrates significant potential in oncology research, with studies showing that derivatives can act as kinase inhibitors, targeting key receptors such as VEGFR2 and EGFR to disrupt proliferative signaling in cancer cells . The structural motif is also recognized for its antimicrobial properties, where synthetic analogues have shown efficacy in inhibiting the growth of various bacterial strains . Researchers value this compound and its analogues as versatile building blocks for exploring new therapeutic areas and elucidating complex biological mechanisms. This product is intended for research purposes and is not for human or veterinary use.

Properties

IUPAC Name

6-acetyl-2-(pentanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3S/c1-3-4-5-12(20)17-15-13(14(16)21)10-6-7-18(9(2)19)8-11(10)22-15/h3-8H2,1-2H3,(H2,16,21)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWBCSLUKIIZLGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C(C2=C(S1)CN(CC2)C(=O)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-acetyl-2-pentanamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the thieno[2,3-c]pyridine core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminothiophene and a β-ketoester.

    Introduction of the acetyl group: The acetyl group can be introduced via an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Amidation reaction: The pentanamido group can be introduced through an amidation reaction using pentanoyl chloride and an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Acetyl-2-pentanamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using bromine in acetic acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thienopyridine derivatives.

Scientific Research Applications

6-Acetyl-2-pentanamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.

    Medicine: Investigated for its potential use as a drug candidate for various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 6-acetyl-2-pentanamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating enzyme activity, leading to changes in metabolic pathways.

    Interacting with receptors: Modulating receptor activity, which can affect cellular signaling and function.

    Altering gene expression: Influencing the expression of specific genes, resulting in changes in protein synthesis and cellular behavior.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 6-Position

a) Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (EAMT)
  • Structure : Methyl group at 6-position; ethyl ester at 3-position.
  • Molecular Weight : 253.33 g/mol .
  • Key Findings: Crystal structure confirmed via SC-XRD and DFT studies, stabilized by hydrogen bonds and non-covalent interactions . ADMET-compliant (Lipinski’s rule of five), suggesting good oral bioavailability . Low-potency endocrine activity noted .
b) 2-Amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
  • Structure : Ethyl group at 6-position; carboxamide at 3-position.
  • Molecular Weight : 211.28 g/mol .
  • Key Findings :
    • Synthesized via multi-step protocols under nitrogen atmosphere .
    • Purity validated using HPLC (≥95%) with gradient elution methods .
    • Hazard Profile: H302 (acute toxicity), H315 (skin irritation), H319 (eye irritation) .
c) 6-Acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (CRCM5484)
  • Structure : Acetyl at 6-position; ethyl ester at 3-position.
  • Synthesis: Gewald reaction (yield: 34–95%) using N-acetyl-4-piperidone and ethyl 2-cyanoacetate .
  • Activity : Acts as a BET-BDII selective inhibitor with anti-leukemic properties .

Substituent Variations at the 2- and 3-Positions

a) 2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
  • Structure : Benzyl group at 6-position; carboxamide at 3-position.
  • Applications: Anti-inflammatory agent (Tinoridine analog) .
  • Hazards : H335 (respiratory irritation), H315, H319 .
b) Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
  • Structure : Benzyl at 6-position; ethyl ester at 3-position.
  • Safety : Requires handling under nitrogen; incompatible with strong oxidizers .

Functional Group Replacements

a) Diarylthiophene Derivatives (e.g., FR133605 analogs)
  • Structure: 4-Fluorophenyl and 4-pyridyl groups fused to thienopyridine.
  • Activity : Inhibitors of TNF-α production; designed via hybridization with the target compound’s acetylated core .

Comparative Data Table

Compound Name (CAS) R6 Substituent R3 Group Molecular Weight (g/mol) Biological Activity Key Hazards
Target Compound (24248-74-6) Acetyl Carboxamide 239.29 Under investigation IRRITANT
EAMT Methyl Ethyl ester 253.33 Adenosine A1 receptor modulation Low endocrine activity
2-Amino-6-ethyl-3-carboxamide (24248-69-9) Ethyl Carboxamide 211.28 Anti-inflammatory H302, H315, H319
CRCM5484 Acetyl Ethyl ester N/A BET inhibitor Not specified
2-Amino-6-benzyl-3-carboxamide Benzyl Carboxamide 312.22 Anti-inflammatory (Tinoridine) H302, H315, H319, H335

Biological Activity

6-Acetyl-2-pentanamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a compound belonging to the thieno[2,3-c]pyridine class. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The following sections detail its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H15N3O2SC_{11}H_{15}N_{3}O_{2}S with a molecular weight of approximately 253.32 g/mol. Its structure features a thieno[2,3-c]pyridine core with an acetyl group and a pentanamido side chain.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. This inhibition can lead to altered biochemical processes that may be beneficial in treating specific diseases.
  • Receptor Modulation : It interacts with various receptors in the body, influencing signaling pathways that can affect cell proliferation and apoptosis.

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that derivatives of thieno[2,3-c]pyridine exhibited significant cytotoxic effects on cancer cell lines. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .
  • Neuroprotective Effects : Research indicated that compounds similar to 6-Acetyl-2-pentanamido showed neuroprotective properties in models of neurodegenerative diseases. They were found to reduce oxidative stress and inflammation in neuronal cells .
  • Antimicrobial Properties : Preliminary studies have suggested that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis .

Data Table of Biological Activities

Activity TypeEffectivenessMechanism of ActionReferences
AnticancerHighInduction of apoptosis
NeuroprotectiveModerateReduction of oxidative stress
AntimicrobialModerateDisruption of cell wall synthesis

Q & A

Q. Table 1: Reaction Conditions for Key Synthetic Steps

StepReagents/ConditionsKey Intermediate/Product
CyclizationThiophene, nitrile, heat (80–100°C)Thieno[2,3-c]pyridine core
AcetylationAcetyl chloride, pyridine, RT6-Acetyl derivative
Pentanamide couplingPentanoyl chloride, EDCI/HOBt, DCM, 0–5°CFinal compound

Advanced: How can reaction conditions be optimized to improve yield and purity?

  • Temperature Control : Lowering reaction temperatures during acetylation (0–5°C) minimizes side reactions like over-acetylation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while dichloromethane (DCM) improves coupling efficiency .
  • Catalyst Use : Morpholine or diethylamine accelerates cyclization by acting as a base and catalyst, as seen in analogous syntheses .
  • Purification : Gradient elution in HPLC (C18 column, acetonitrile/water) resolves impurities, achieving >95% purity .

Basic: What analytical techniques confirm structural integrity and purity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify substituent positions (e.g., acetyl at C6, pentanamide at C2) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity and identifies byproducts .
  • X-ray Crystallography : SHELXTL refines crystal structures to resolve bond lengths and angles, critical for confirming stereochemistry .

Q. Table 2: Analytical Methods and Applications

TechniqueApplicationKey Parameters
1^1H NMRFunctional group verificationδ 2.1 ppm (acetyl CH3)
HPLCPurity assessmentRetention time: 8.2 min
X-ray diffractionCrystal structure determinationSpace group P21_1/c, Z = 4

Advanced: How can researchers resolve contradictions in reported biological activity data?

  • Orthogonal Assays : Use multiple assays (e.g., kinase inhibition + cell viability) to cross-validate activity .
  • Purity Verification : Re-test compounds with ≥98% HPLC purity to exclude impurity-driven artifacts .
  • Dose-Response Analysis : Establish EC50_{50} curves under standardized conditions (e.g., serum-free media, 37°C) .
  • Target Engagement Studies : Employ SPR (surface plasmon resonance) to directly measure binding affinity for kinases or receptors .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

  • Substituent Variation : Replace the acetyl group with bulkier acyl chains (e.g., benzoyl) to probe steric effects on target binding .
  • Core Modifications : Synthesize analogues with a pyrrolo[2,3-c]pyridine core to assess heterocycle specificity .
  • Bioisosteric Replacement : Substitute the thiophene sulfur with oxygen (furan) to evaluate electronic effects .

Q. Table 3: Example Analogues and Modifications

Modification TypeExample StructureBiological Impact
Acyl group change6-Benzoyl derivativeEnhanced kinase inhibition
Heterocycle swapPyrrolo[2,3-c]pyridine analogueReduced cytotoxicity
BioisostereFuran-containing variantAltered receptor selectivity

Basic: What are the compound’s hypothesized mechanisms of action in medicinal chemistry?

  • Kinase Inhibition : The acetyl and pentanamide groups likely interact with ATP-binding pockets of kinases (e.g., EGFR, CDK2), as seen in related thienopyridines .
  • Receptor Modulation : The compound may act as an allosteric modulator of adenosine receptors, similar to 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives .

Advanced: How to troubleshoot low crystallinity during X-ray structure determination?

  • Solvent Screening : Test crystallization in mixed solvents (e.g., DCM/hexane) to induce slow nucleation .
  • Additive Use : Introduce trace amounts of diethyl ether to improve crystal habit .
  • Temperature Gradients : Gradual cooling (0.2°C/hour) from 40°C to 4°C enhances lattice formation .
  • SHELXL Refinement : Apply TWIN and BASF commands to model twinning in low-quality crystals .

Basic: What safety precautions are recommended for handling this compound?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of dust/aerosols .
  • Storage : Keep at 2–8°C in airtight containers under nitrogen to prevent degradation .

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